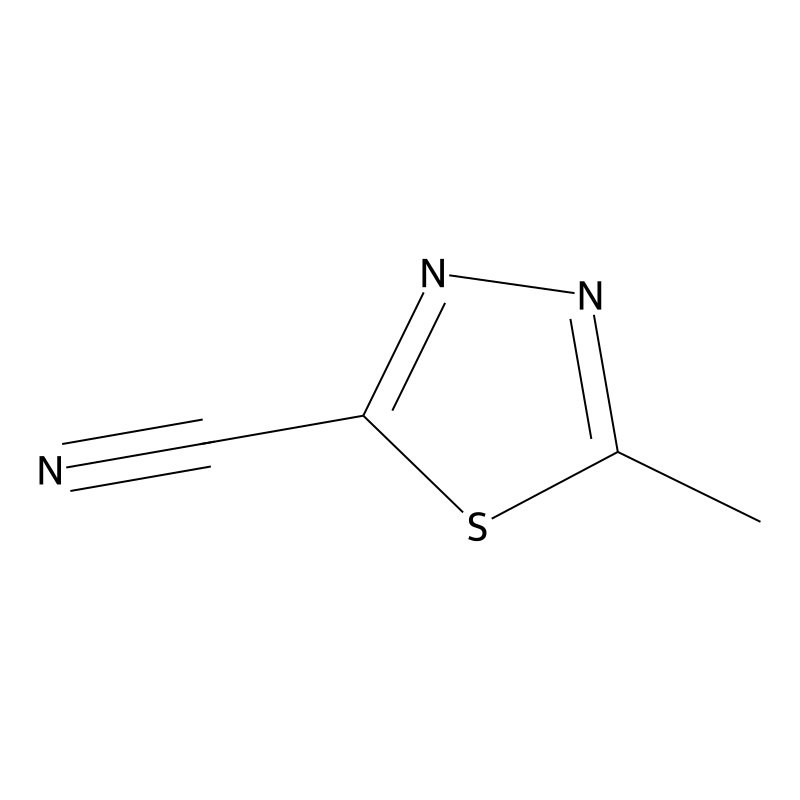5-Methyl-1,3,4-thiadiazole-2-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Methyl-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound characterized by a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and two sulfur atoms. The compound's structure includes a methyl group at the 5-position and a cyano group at the 2-position of the thiadiazole ring. This unique arrangement imparts distinct chemical properties, making it of interest in various fields, including medicinal chemistry and materials science.
- Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles can attack the carbon atom of the cyano group.
- Complexation: The nitrogen atoms in the thiadiazole ring can coordinate with metal ions, forming metal complexes that may exhibit unique catalytic or electronic properties.
- Functionalization: The compound can be functionalized to produce derivatives with enhanced biological activity or improved solubility through reactions with various electrophiles .
Research indicates that 5-Methyl-1,3,4-thiadiazole-2-carbonitrile and its derivatives exhibit a range of biological activities. These include:
- Antimicrobial Properties: Certain derivatives have shown effectiveness against various bacterial strains and fungi.
- Antitumor Activity: Some studies suggest that compounds derived from 5-Methyl-1,3,4-thiadiazole-2-carbonitrile may inhibit the growth of cancer cells .
- Anti-inflammatory Effects: There is evidence that these compounds can modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases .
Several synthetic routes have been developed to prepare 5-Methyl-1,3,4-thiadiazole-2-carbonitrile:
- Cyclization Reactions: Starting from appropriate precursors such as thiosemicarbazides and α-haloketones, cyclization can yield thiadiazoles.
- Refluxing with Cyanogen Bromide: A method involving refluxing 5-methylthiadiazole with cyanogen bromide has been reported to produce 5-Methyl-1,3,4-thiadiazole-2-carbonitrile in good yields.
- One-Pot Reactions: More recent synthetic approaches utilize one-pot methods that streamline the process by combining multiple steps into a single reaction vessel, enhancing efficiency and yield .
The applications of 5-Methyl-1,3,4-thiadiazole-2-carbonitrile span various fields:
- Pharmaceuticals: Due to its biological activities, it is explored as a potential lead compound for drug development targeting microbial infections and cancer.
- Agriculture: Its derivatives may serve as agrochemicals for pest control or plant growth regulators.
- Materials Science: The compound can be used in the synthesis of polymers or as a precursor for materials with specific electronic or optical properties.
Studies on the interactions of 5-Methyl-1,3,4-thiadiazole-2-carbonitrile with biological macromolecules indicate its potential as a bioactive agent. Interaction studies often focus on:
- Protein Binding: Investigating how the compound binds to target proteins involved in disease pathways.
- Metal Ion Coordination: Understanding how metal complexes formed with this thiadiazole can enhance its biological efficacy or alter its pharmacokinetic properties.
Several compounds share structural similarities with 5-Methyl-1,3,4-thiadiazole-2-carbonitrile. Here are some notable examples:
These compounds illustrate variations in reactivity and potential applications based on their structural modifications compared to 5-Methyl-1,3,4-thiadiazole-2-carbonitrile.








